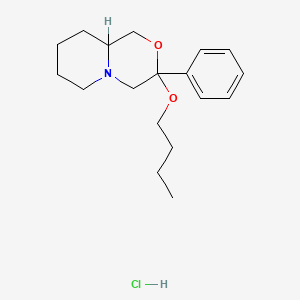
3-Isopropyl-4-aminobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-4-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with an isopropyl group attached to the third carbon of one benzene ring and an amino group attached to the fourth carbon of the other benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-aminobiphenyl can be achieved through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl. The isopropyl group can then be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, such as halogenated biphenyls, nitro biphenyls, and amino biphenyls .
Aplicaciones Científicas De Investigación
3-Isopropyl-4-aminobiphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-4-aminobiphenyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain contexts.
3-Isopropylbiphenyl: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological molecules.
4-Isopropyl-4-aminobiphenyl: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-Isopropyl-4-aminobiphenyl is unique due to the presence of both the isopropyl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
127502-69-6 |
|---|---|
Fórmula molecular |
C15H17N |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4-phenyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-11(2)14-10-13(8-9-15(14)16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
Clave InChI |
UZRBMLVHWQLFQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



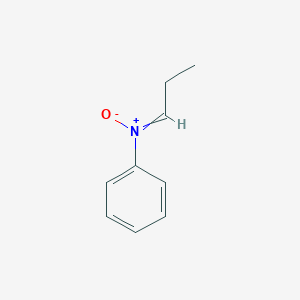
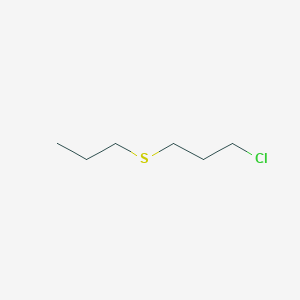
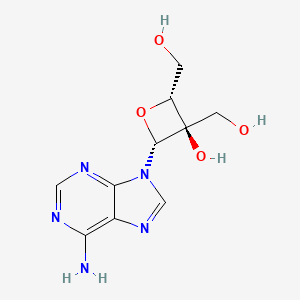
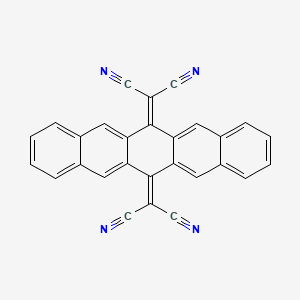
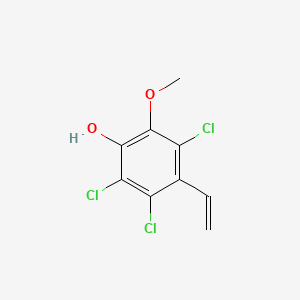
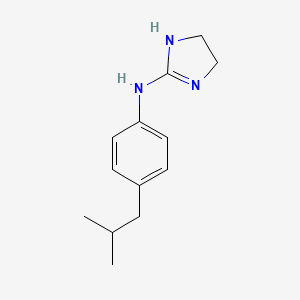
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

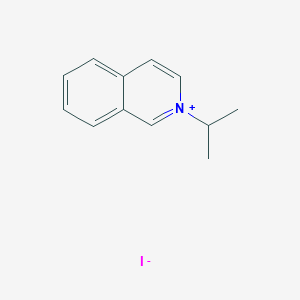
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
